5-broMo-N-propylpyridine-3-sulfonaMide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

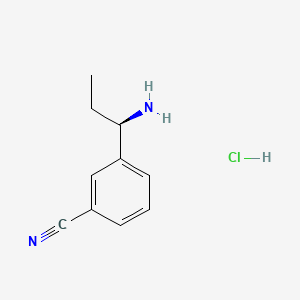

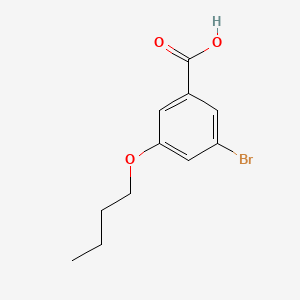

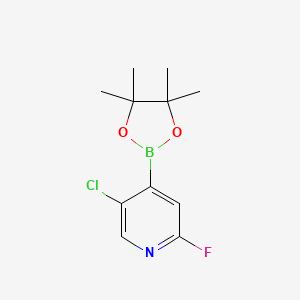

5-Bromo-N-propylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S . It is a member of the sulfonamide family, which forms the basis of several groups of drugs .

Molecular Structure Analysis

The molecular structure of 5-Bromo-N-propylpyridine-3-sulfonamide consists of a pyridine ring substituted with a bromine atom and a propylsulfonamide group . The molecular weight of the compound is 279.15 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-N-propylpyridine-3-sulfonamide include a molecular weight of 279.15 . The boiling point and other specific properties are not provided in the search results .科学的研究の応用

Pyridinesulfonamide in Medicinal Chemistry

Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs . It has been found to possess a large number of different biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities .

Method of Application

The method of application or experimental procedures would depend on the specific use case. For example, in the case of antitumor activity, the compound could be administered to the subject (in vitro or in vivo) and its effects on tumor growth observed over time.

Results or Outcomes

The results or outcomes would also depend on the specific use case. In the case of antitumor activity, one might observe a reduction in tumor size or a slowdown in tumor growth rate.

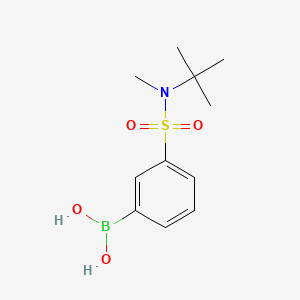

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents . While not directly related to “5-broMo-N-propylpyridine-3-sulfonaMide”, this reaction could potentially be relevant depending on the specific context of your research.

Sulfonamides in Antibacterial Drugs

Sulfonamides, a class of compounds to which “5-broMo-N-propylpyridine-3-sulfonaMide” belongs, have been used as antibacterial drugs for decades . The specific compound “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” is synthesized by the amidation reaction .

Safety And Hazards

特性

CAS番号 |

1266868-12-5 |

|---|---|

製品名 |

5-broMo-N-propylpyridine-3-sulfonaMide |

分子式 |

C8H11BrN2O2S |

分子量 |

279.152 |

IUPAC名 |

5-bromo-2-propylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H11BrN2O2S/c1-2-3-7-8(14(10,12)13)4-6(9)5-11-7/h4-5H,2-3H2,1H3,(H2,10,12,13) |

InChIキー |

VNGHITJHOKCQDL-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=C(C=C1S(=O)(=O)N)Br |

同義語 |

5-broMo-N-propylpyridine-3-sulfonaMide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。